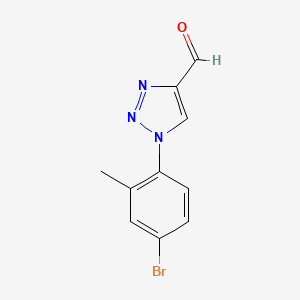
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 4-bromo-2-methylphenol and 2-(4-Bromo-2-methylphenyl)acetic acid . These compounds contain a bromine atom and a methyl group attached to a phenyl ring, similar to the compound you’re interested in .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Compounds containing bromine atoms, for example, tend to be denser than those without. The presence of an aldehyde group could also influence the compound’s reactivity .Scientific Research Applications
Antimicrobial and Antioxidant Activities
The research on 1,2,3-triazolyl derivatives, including compounds structurally related to 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has highlighted their potential in the synthesis of new antimicrobial agents. A study by Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds' effectiveness against bacterial and fungal strains suggests their potential in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
α-Glycosidase Inhibition
Another study focused on the crystal structures of various 1,2,3-triazole derivatives, including one with substantial α-glycosidase inhibition activity. This finding is significant for therapeutic applications, particularly in treating diseases like diabetes, where α-glycosidase inhibitors can play a crucial role (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Molecular Rearrangements
Molecular rearrangement studies of 1,2,3-triazole derivatives have provided insights into synthetic pathways that can lead to new compounds with potentially useful properties. L'abbé et al. (1990) explored the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing methods for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives. These studies contribute to the development of novel synthetic methods in organic chemistry (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Homocysteine Detection in Biological Systems
A fluorescence probe based on 1,2,3-triazole derivatives was developed for highly selective and sensitive detection of homocysteine, an amino acid whose elevated levels are associated with cardiovascular diseases. This probe, showing excellent performance in living cells, highlights the application of 1,2,3-triazole derivatives in biochemical and medical research (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Antimicrobial Activity Against Mycobacterium Tuberculosis
Research on N-substituted-phenyl-1,2,3-triazole derivatives, including structural analogs of the compound , has shown promising activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis. This demonstrates the potential of 1,2,3-triazole derivatives in developing new treatments for infectious diseases (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJMXNFVVMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



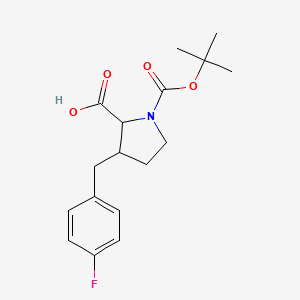
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)

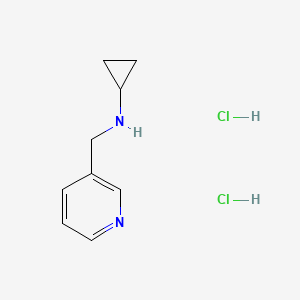


![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)

![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
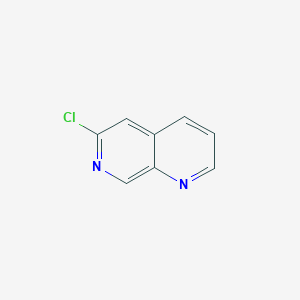
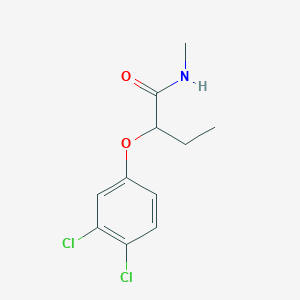
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)
